molecular formula C7H5N3O4 B14595881 2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 60524-24-5

2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B14595881
CAS No.: 60524-24-5
M. Wt: 195.13 g/mol
InChI Key: DXNYCXJKBKZADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a nitro group, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, and the product is obtained after recrystallization . Another method involves the use of microwave-assisted synthesis, which offers a more efficient and rapid approach to obtaining the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl and nitrile groups also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

60524-24-5

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

6-hydroxy-4-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H5N3O4/c1-3-4(2-8)6(11)9-7(12)5(3)10(13)14/h1H3,(H2,9,11,12)

InChI Key

DXNYCXJKBKZADM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1[N+](=O)[O-])O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.